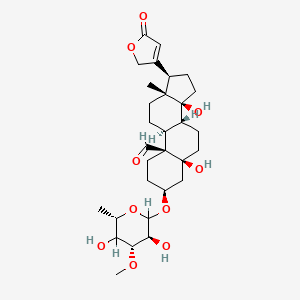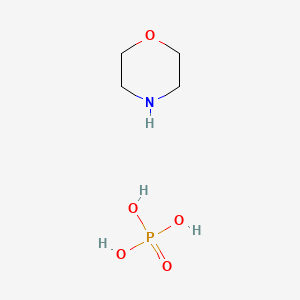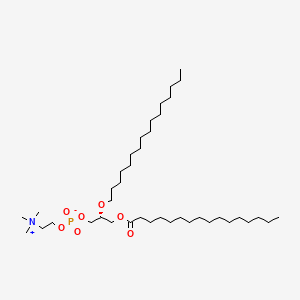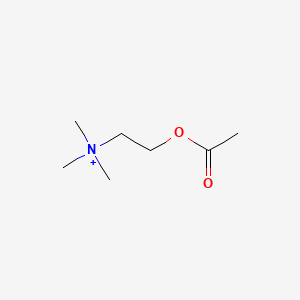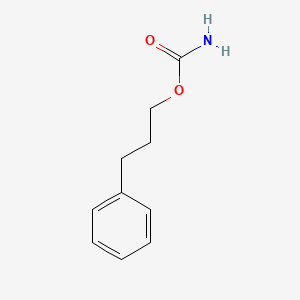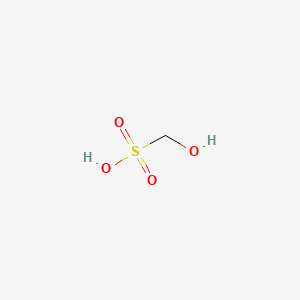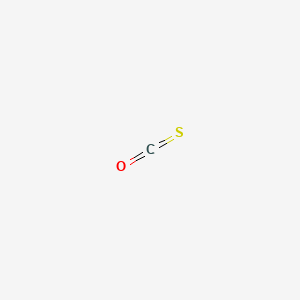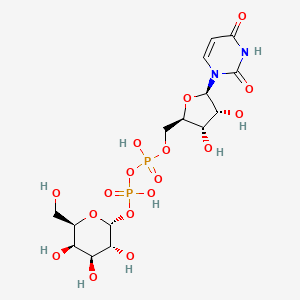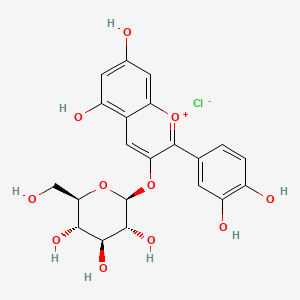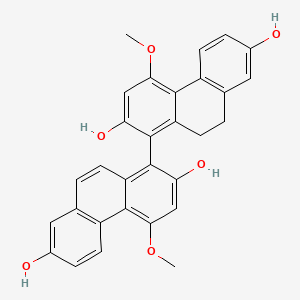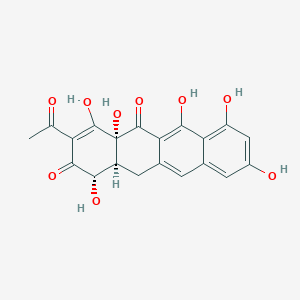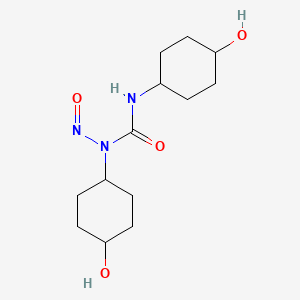
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of two hydroxycyclohexyl groups and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea typically involves the reaction of 4-hydroxycyclohexylamine with nitrosyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Hydroxycyclohexylamine} + \text{Nitrosyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea involves its interaction with molecular targets such as enzymes and proteins. The nitrosourea moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-hydroxycyclohexyl)urea: Lacks the nitrosourea moiety, resulting in different reactivity and applications.
1,3-Bis(4-hydroxyphenyl)urea: Contains phenyl groups instead of cyclohexyl groups, leading to variations in chemical behavior.
Uniqueness
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea is unique due to the presence of both hydroxycyclohexyl groups and the nitrosourea moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
80413-77-0 |
|---|---|
Formule moléculaire |
C13H23N3O4 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
1,3-bis(4-hydroxycyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C13H23N3O4/c17-11-5-1-9(2-6-11)14-13(19)16(15-20)10-3-7-12(18)8-4-10/h9-12,17-18H,1-8H2,(H,14,19) |
Clé InChI |
SWKQVWNDLMALCD-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)N(C2CCC(CC2)O)N=O)O |
SMILES canonique |
C1CC(CCC1NC(=O)N(C2CCC(CC2)O)N=O)O |
| 80413-77-0 | |
Synonymes |
BHCNU N,N'-bis(4-hydroxycyclohexyl)-N'-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)
